
3-Chloromethyl-2,5-dichloro-8-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .
Industrial Production Methods
Industrial production methods for 3-Chloromethyl-2,5-dichloro-8-methylquinoline are similar to laboratory synthesis but are scaled up to meet demand. These methods involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloromethyl-2,5-dichloro-8-methylquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound .
Scientific Research Applications
3-Chloromethyl-2,5-dichloro-8-methylquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloromethyl-2,5-dichloro-8-methylquinoline involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their function and activity. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-8-methylquinoline: Lacks the chloromethyl group, resulting in different reactivity and applications.
3-Methyl-2,5-dichloro-8-methylquinoline: Similar structure but with a methyl group instead of a chloromethyl group, leading to different chemical properties.
Properties
CAS No. |
948292-13-5 |
|---|---|
Molecular Formula |
C11H8Cl3N |
Molecular Weight |
260.5 g/mol |
IUPAC Name |
2,5-dichloro-3-(chloromethyl)-8-methylquinoline |
InChI |
InChI=1S/C11H8Cl3N/c1-6-2-3-9(13)8-4-7(5-12)11(14)15-10(6)8/h2-4H,5H2,1H3 |
InChI Key |
AIFLQIVNAYHBHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


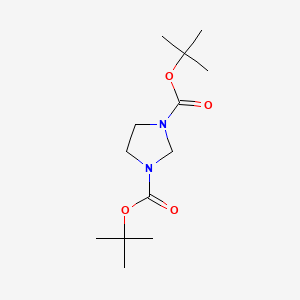
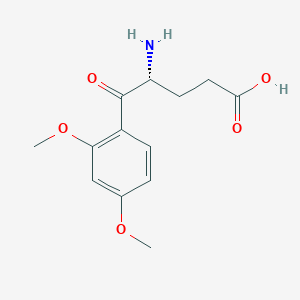
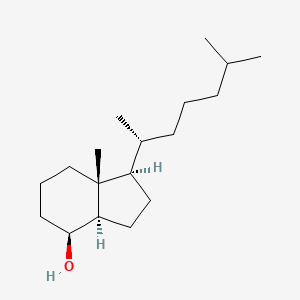
![1-Methyl-3-(piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11853074.png)
![(1-Propyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetic acid](/img/structure/B11853083.png)
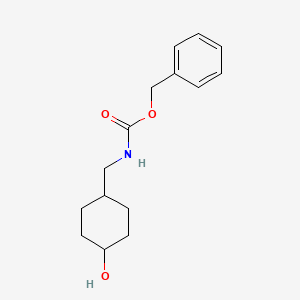



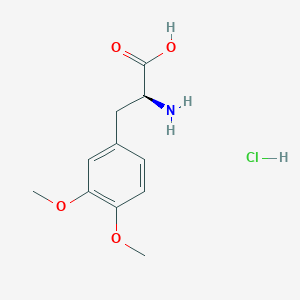
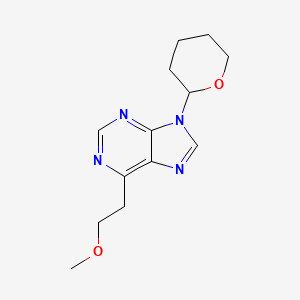
![Benzenemethanamine, N-[3-chloro-2-[(trimethylsilyl)oxy]propyl]-](/img/structure/B11853141.png)


